
3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid
説明
3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid (CAS 502607-25-2) is a fluorinated carboxylic acid derivative characterized by:
- Core structure: A propionic acid backbone with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the β-carbon.
- Substituents: A 4-methoxyphenyl group at the α-carbon, introducing aromaticity and electron-donating methoxy functionality.
特性
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-17-7-4-2-6(3-5-7)9(16,8(14)15)10(11,12)13/h2-5,16H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDPTGNQDNEKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476682 | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502607-25-2 | |
Record name | 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 502607-25-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Initial Trifluoroacetylation
The foundational approach adapts methodology from enantioselective syntheses of analogous trifluoromethylated β-hydroxy acids. The process begins with trifluoroacetone generation through acid-catalyzed decomposition of ethyl trifluoroacetoacetate. For the target compound, this step is modified by introducing 4-methoxyphenyl substituents early in the synthetic pathway.
Reaction conditions:
Cyanohydrin Formation
The trifluoroacetone intermediate undergoes nucleophilic addition with potassium cyanide under phase-transfer conditions:
$$ \text{CF}3\text{C(O)CH}3 + \text{KCN} \xrightarrow{\text{18-crown-6/THF}} \text{CF}3\text{C(OH)(CN)CH}3 $$
Modification for 4-methoxyphenyl variant:
Esterification and Enzymatic Resolution
Critical stereochemical control is achieved via lipase-mediated kinetic resolution:
Parameter | Value |
---|---|
Ester substrate | Ethyl 2-cyano-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoate |
Enzyme | Candida antarctica Lipase B |
Solvent | tert-Butyl methyl ether |
Conversion | 45% at 24h (theoretical max 50%) |
Enantiomeric ratio (E) | >200 |
This step achieves ≥99% ee for the (S)-enantiomer, crucial for pharmaceutical applications.
Asymmetric Aldol Reaction Strategy
Organocatalytic Aldol Addition
Modern approaches employ proline-derived catalysts for direct asymmetric synthesis:
$$ \text{4-Methoxybenzaldehyde} + \text{CF}3\text{COCH}3 \xrightarrow{\text{(S)-Proline}} \text{β-Hydroxy ketone} $$
Optimized parameters:
Tandem Oxidation-Hydrolysis
The β-hydroxy ketone undergoes sequential transformations:
- Baeyer-Villiger oxidation with mCPBA to form lactone
- Acidic hydrolysis (H₂SO₄, 60°C) yielding racemic acid
- Dynamic kinetic resolution using Shvo's catalyst (Ru-complex)
Final product characteristics:
Continuous Flow Synthesis
Microreactor Fluorination
Industrial-scale production employs continuous flow systems:
Stage | Conditions |
---|---|
Fluorination | HF/pyridine, 80°C, 10 bar |
Residence time | 8.7 min |
Productivity | 2.3 kg/h per liter reactor volume |
Advantages over batch processing:
- 40% reduction in HF usage
- 99.8% conversion (vs. 85% in batch)
In-Line Purification
Integrated simulated moving bed (SMB) chromatography enables real-time purification:
- Stationary phase : Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))
- Mobile phase : Hexane/ethanol (70:30)
- Recovery : 95% with 99.9% ee
Green Chemistry Approaches
Biocatalytic Cascade
Whole-cell biocatalysts enable sustainable synthesis:
Engineered E. coli strain :
- Trifluoropyruvate decarboxylase (TfdA)
- Benzaldehyde lyase (BAL)
- Glucose dehydrogenase (cofactor recycling)
Performance metrics:
Solvent-Free Mechanochemistry
Ball milling technique eliminates organic solvents:
- Reagents : 4-Methoxybenzaldehyde, trifluoroacetone, Ca(OH)₂
- Milling time : 2h
- Conversion : 78%
- E-factor : 0.3 (ideal for industrial scaling)
Analytical Characterization
Critical quality control parameters for synthesized batches:
Technique | Key Data Points |
---|---|
¹⁹F NMR | δ −72.3 ppm (CF₃), −118.5 ppm (Ar-F) |
HPLC-UV | tR=8.2 min (C18, 30% MeCN) |
HRMS | m/z 250.0643 [M-H]⁻ (calc. 250.0648) |
XRPD | Characteristic peaks at 2θ=12.4°, 18.7°, 24.1° |
Industrial Scale-Up Challenges
Regulatory Considerations
ICH guidelines compliance:
- Impurity profiling : ≤0.15% for any single unknown
- Residual solvents : Class 1 (benzene) <2 ppm
- Elemental impurities : As per USP <232>
化学反応の分析
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification and hydrolysis, critical for modifying bioavailability or creating prodrugs.
-
Mechanistic Insight : Esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the electrophilic carbonyl carbon of the acid. Hydrolysis reverses this under acidic/basic conditions.
Amidation
The carboxylic acid reacts with amines to form amides, a key step in drug conjugate synthesis.
Reaction Type | Conditions | Outcome/Product | Source |
---|---|---|---|
DCC Coupling | DCC, DMAP, CH₂Cl₂ | N-(4-methoxyphenyl)amide derivative | |
Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | Hydrazide intermediate |
-
Example : Reaction with 4-methoxyaniline using N,N'-dicyclohexylcarbodiimide (DCC) yields 3,3,3-trifluoro-2-hydroxy-N-(4-methoxyphenyl)-2-methylpropanamide .
Decarboxylation
The carboxylic acid group may undergo decarboxylation under radical or thermal conditions.
Reaction Type | Conditions | Outcome/Product | Source |
---|---|---|---|
Hunsdiecker-Type | AgBr, CCl₄, reflux | Trifluoromethyl ketone (predicted) |
-
Mechanistic Insight : Decarboxylative halogenation (via radical intermediates) is plausible based on analogous trifluoromethyl carboxylic acids . The trifluoromethyl group stabilizes radical intermediates, favoring CO₂ elimination.
Hydroxyl Group Functionalization
The secondary hydroxyl group participates in esterification or oxidation.
-
Example : Reaction with trichloroacetonitrile and TMSOTf forms trichloroacetimidate intermediates, enabling C–C coupling with activated arenes .
Biocatalytic Resolution
Enantioselective amidase enzymes can resolve racemic mixtures, yielding (R)- or (S)-enantiomers.
Reaction Type | Conditions | Outcome/Product | Source |
---|---|---|---|
Enzymatic Hydrolysis | Rhodococcus sp. amidase | (R)-enantiomer with >98% ee |
Key Structural Influences on Reactivity
-
Trifluoromethyl Group : Enhances electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions.
-
4-Methoxyphenyl Group : Electron-donating methoxy group directs electrophilic aromatic substitution (para position already occupied) .
-
Hydroxyl Group : Participates in hydrogen bonding, affecting solubility and enzymatic interactions .
科学的研究の応用
3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid is a chemical compound with several identified applications and properties. Here's a detailed overview:
Basic Information
- Chemical Name: this compound
- CAS Number: 502607-25-2
- Molecular Formula:
- Molecular Weight: 250.17 g/mol
Names and Identifiers
- IUPAC Name: 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoic acid
- InChI: InChI=1S/C10H9F3O4/c1-17-7-4-2-6(3-5-7)9(16,8(14)15)10(11,12)13/h2-5,16H,1H3,(H,14,15)
- InChIKey: CLDPTGNQDNEKNP-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)O
- Other Identifiers:
Chemical and Physical Properties
Safety and Handling
Applications
- General Anesthetic Research: Analogues of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide have shown potential in reducing the minimum alveolar concentration (MAC) of isoflurane . These compounds exhibit oral general anesthetic activity, potent anticonvulsant activity, and minimal hemodynamic effects .
- Anticonvulsant Activity: 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide has demonstrated potent oral anticonvulsant activity against maximal electroshock (MES) and subcutaneous metrazol (scMET) models .
- Intermediate in Therapeutic Amide Preparation: (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid is used as an intermediate in the preparation of therapeutic amides .
作用機序
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Structural Analogs with Trifluoromethyl and Hydroxyl Groups
Key Observations :
Analogs with Aromatic Substitutions
Functional Group Impact :
- Biological Activity: The hydroxyl group in the target compound may facilitate hydrogen bonding in enzyme binding, whereas amino-substituted analogs (e.g., ) are tailored for prodrug formulations.
- Synthetic Utility: Fluorinated analogs are preferred in cross-coupling reactions due to C-F bond stability, whereas non-fluorinated variants (e.g., ) are cheaper but less reactive .
生物活性
Overview
3,3,3-Trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid (CAS 502607-25-2) is a fluorinated organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The presence of trifluoromethyl and hydroxy groups enhances its lipophilicity, allowing it to interact effectively with biological membranes and molecular targets such as enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Property | Value |
---|---|
IUPAC Name | 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propanoic acid |
Molecular Formula | C10H9F3O4 |
Molecular Weight | 250.17 g/mol |
InChI Key | CLDPTGNQDNEKNP-UHFFFAOYSA-N |
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Enzyme Inhibition : The hydroxy group can form hydrogen bonds with active site residues of enzymes, enhancing binding affinity.
- Receptor Interaction : The compound may interact with various receptors, influencing metabolic pathways and cellular responses.
- Lipophilicity : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration through cell membranes.
Antidiabetic Effects
Research indicates that derivatives of this compound exhibit potential antidiabetic properties. For example, studies have shown that related compounds can improve insulin sensitivity and reduce triglyceride accumulation in liver tissues. Specifically, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite derived from dietary sources, has demonstrated efficacy against high-fat diet-induced obesity in animal models by modulating lipid metabolism and gut microbiota profiles .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms involve the modulation of signaling pathways related to cell growth and survival .
Case Studies
- Metabolic Regulation : A study on HMPA revealed that it significantly suppressed weight gain and improved metabolic parameters in mice fed a high-fat diet. The administration of HMPA resulted in altered gut microbiota composition, promoting beneficial microbial species while reducing harmful ones .
- Exercise Endurance : Another investigation assessed the effects of HMPA on muscle strength and endurance in mice. Results indicated that HMPA administration enhanced exercise capacity by modulating lipid metabolism and energy expenditure .
Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption and distribution in tissues post-administration. Studies have demonstrated that peak plasma concentrations are reached within minutes following oral administration, with significant accumulation in liver and kidney tissues .
Q & A
Basic: What are the most effective synthetic routes for 3,3,3-trifluoro-2-hydroxy-2-(4-methoxyphenyl)propionic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via enzymatic resolution using stereospecific amidases, as demonstrated for structurally similar trifluorinated hydroxy acids. For example, Klebsiella oxytoca amidase selectively hydrolyzes racemic amide precursors, yielding enantiomerically pure (R)- or (S)-acids with >98% purity and 100% ee . Key optimization parameters include:
- Temperature : 25–37°C to balance enzyme activity and stability.
- pH : Maintained at 7.0–8.0 to maximize amidase efficiency.
- Substrate-to-enzyme ratio : 2:1 (w/w) to minimize unreacted intermediates.
- Co-solvents : Use 10–20% DMSO to enhance substrate solubility without denaturing the enzyme.
Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement should use SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) due to their robust handling of twinned or high-resolution data . Critical steps:
- Data collection : Use λ = 0.71073 Å (Mo-Kα radiation) with a Bruker D8 VENTURE diffractometer.
- Hydrogen bonding analysis : Apply graph-set theory via Mercury CSD 2.0 to identify motifs like or patterns .
Basic: What purification strategies ensure high enantiomeric purity for this compound?
Methodological Answer:
Combine enzymatic resolution with chromatographic methods:
- HPLC : Use a Chiralpak IA column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (85:15) at 1.0 mL/min .
- Crystallization : Recrystallize from ethyl acetate/hexane (1:3) at −20°C to isolate enantiopure crystals (>99.5% ee) .
Advanced: How can enantiomeric resolution discrepancies arise between computational predictions and experimental ee values?
Methodological Answer:
Discrepancies often stem from:
- Enzyme-substrate docking mismatches : Use molecular dynamics (MD) simulations (e.g., GROMACS ) to validate binding poses .
- Kinetic vs. thermodynamic control : Monitor reaction progress via inline FTIR to detect early-stage kinetic preferences .
Advanced: What computational methods predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess bond dissociation energies (e.g., C–F vs. C–O cleavage) .
- MD simulations : Simulate aqueous solvation (TIP3P model) at 298–373 K to predict hydrolysis pathways .
Advanced: How do hydrogen-bonding patterns influence crystallization outcomes?
Methodological Answer:
Hydrogen-bonding networks dictate packing motifs. For example:
- Intramolecular O–H···O bonds : Stabilize the β-hydroxy acid conformation, favoring monoclinic symmetry .
- Intermolecular C=O···H–O interactions : Promote layered packing, as visualized via Mercury CSD ’s void analysis .
Basic: What analytical techniques validate structural integrity and purity?
Methodological Answer:
- NMR : -NMR (470 MHz, DMSO-d6) detects trifluoromethyl splitting (δ −72 to −75 ppm) .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 265.0482 [M−H]⁻) confirms molecular formula .
- XRD : Compare experimental vs. simulated powder patterns to detect polymorphic impurities .
Advanced: How to resolve contradictions between spectral data and computational vibrational frequencies?
Methodological Answer:
- Scale factors : Apply 0.961–0.967 scaling to DFT-calculated IR frequencies (B3LYP/6-31G*) to match experimental FTIR .
- Solvent corrections : Use IEF-PCM to account for DMSO’s dielectric effects on -NMR shifts .
Advanced: What strategies synthesize derivatives (e.g., esters or amides) while retaining stereochemistry?
Methodological Answer:
- Esterification : React with 1-butanol (1:2 molar ratio) using Yarrowia lipolytica lipase (60°C, 48 hr) for 85–92% yield .
- Amide coupling : Use EDC/HOBt in THF (0°C → RT, 12 hr) with primary amines, monitoring by TLC (Rf = 0.3, CHCl3:MeOH 9:1) .
Advanced: How to investigate degradation pathways under accelerated storage conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。